molecular formula C14H9NO3 B3421117 2-(2-Cyanophenoxy)benzoic acid CAS No. 209461-07-4

2-(2-Cyanophenoxy)benzoic acid

Cat. No.: B3421117
CAS No.: 209461-07-4
M. Wt: 239.23 g/mol
InChI Key: PEMGBOGQMDUJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanophenoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a cyano group (-CN) and a phenoxy group (-O-C6H5) attached to the second carbon of the benzene ring

Synthetic Routes and Reaction Conditions:

  • Ullmann Reaction: One common method involves the Ullmann reaction, where 2-cyanophenol reacts with benzene-1,2-dicarboxylic acid in the presence of a copper catalyst under high temperature and pressure.

  • Nucleophilic Substitution: Another method is nucleophilic substitution, where 2-cyanophenol reacts with a halogenated benzoic acid derivative in the presence of a strong base.

Industrial Production Methods: Industrial production typically involves large-scale Ullmann reactions or nucleophilic substitutions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in 2-(2-aminophenoxy)benzoic acid.

  • Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Amines and their derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2-Cyanophenoxy)benzoic acid has various applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Cyanophenoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the intended use.

Comparison with Similar Compounds

  • 2-(2-Cyanophenoxy)acetic Acid: Similar structure but with an acetic acid group instead of benzoic acid.

  • 2-(2-Cyanophenoxy)propanoic Acid: Similar structure but with a propionic acid group instead of benzoic acid.

  • 2-(2-Cyanophenoxy)butanoic Acid: Similar structure but with a butanoic acid group instead of benzoic acid.

Uniqueness: 2-(2-Cyanophenoxy)benzoic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Its benzene ring provides stability, while the cyano and phenoxy groups offer sites for further chemical modifications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(2-cyanophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMGBOGQMDUJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209461-07-4
Record name 2-(2-cyanophenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyanophenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Cyanophenoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Cyanophenoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Cyanophenoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Cyanophenoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Cyanophenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.